molecular formula C16H18N2O2 B13759929 Acetamide, N-[4-methoxy-3-[(phenylmethyl)amino]phenyl]- CAS No. 52258-02-3

Acetamide, N-[4-methoxy-3-[(phenylmethyl)amino]phenyl]-

Cat. No.: B13759929
CAS No.: 52258-02-3
M. Wt: 270.33 g/mol
InChI Key: YVYKCBBUIXNBDT-UHFFFAOYSA-N
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Description

Acetamide, N-[4-methoxy-3-[(phenylmethyl)amino]phenyl]- (CAS: 52258-02-3) is a substituted acetamide derivative with the molecular formula C₁₆H₁₈N₂O₂ and a molecular weight of 270.33 g/mol . Key structural features include:

  • A methoxy group (-OCH₃) at the 4-position of the phenyl ring.
  • A benzylamino group (-NH-CH₂-C₆H₅) at the 3-position.
  • An acetamide backbone (-NH-CO-CH₃).

The compound exhibits moderate lipophilicity (LogP = 2.27) and is analyzed via reverse-phase HPLC using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phases .

Properties

CAS No.

52258-02-3

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

N-[3-(benzylamino)-4-methoxyphenyl]acetamide

InChI

InChI=1S/C16H18N2O2/c1-12(19)18-14-8-9-16(20-2)15(10-14)17-11-13-6-4-3-5-7-13/h3-10,17H,11H2,1-2H3,(H,18,19)

InChI Key

YVYKCBBUIXNBDT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis via Nitration and Reduction Pathway

Overview:

This traditional approach involves nitration of chlorobenzene derivatives, followed by reduction, substitution, and acetamide formation. The process is characterized by multiple steps, often involving harsh conditions and large solvent volumes, which are less favorable for industrial-scale production.

Stepwise Process:

  • Step 1: Nitration of Chlorobenzene Derivative
    Chlorobenzene undergoes nitration to introduce nitro groups, forming intermediates such as 2,4-dinitroanisol.

  • Step 2: Reduction of Nitro Groups
    The nitro groups are reduced to amino groups, typically using hydrazine hydrate or catalytic hydrogenation, yielding 2,4-diaminoanisol.

  • Step 3: Acylation to Form Acetamide
    The amino derivative reacts with acetic anhydride or acetyl chloride to form the corresponding acetamide, specifically N-[4-methoxy-3-[(phenylmethyl)amino]phenyl]-acetamide.

Advantages & Limitations:

Advantages Limitations
Well-established pathway Multiple steps with harsh conditions
Suitable for laboratory synthesis Low overall yield (~86%) and large solvent use

Reduction of Nitro Intermediates Derived from Nitro-Substituted Anisoles

Overview:

This method focuses on synthesizing the key intermediate 3-amino-4-methoxyacetanilide, which can be further transformed into the target compound. The process involves selective reduction of nitro groups on anisole derivatives.

Process Details:

  • Starting Material: 3-nitro-4-methoxyacetanilide or similar nitro-anisole derivatives.
  • Reaction Conditions:
    • Solvent: Alcohols (methanol, ethanol) or water-based systems.
    • Catalyst: Iron salts or other reducing agents.
    • Reductive Agent: Hydrazine hydrate (40–80 wt%) is commonly used.
    • Temperature: Maintained between 40°C and 80°C.
  • Reaction Time: 1–3 hours, with controlled addition of hydrazine hydrate.
  • Post-Reaction: Filtration, distillation to recover solvents, and purification via recrystallization.

Advantages & Limitations:

Advantages Limitations
Fewer steps compared to nitration route Handling hydrazine hydrate requires caution
High yield (~86%) Requires careful control of reaction parameters

Coupling of Aromatic Amines with Phenylmethylamine Derivatives

Overview:

This approach involves the direct coupling of amino-substituted aromatic compounds with phenylmethylamine derivatives to form the target compound.

Process Outline:

  • Step 1: Synthesis of amino-phenyl derivatives via nitration and reduction.
  • Step 2: Coupling with phenylmethylamine or similar amines, often facilitated by condensing agents or catalysts.
  • Step 3: Acetylation to form the final acetamide structure.

Reaction Conditions:

  • Solvent: Methyl ethyl ketone or ethanol.
  • Catalysts: Acidic or basic catalysts, depending on the coupling method.
  • Temperature: Around 80°C for coupling reactions.
  • Duration: 1–2 hours for coupling, followed by purification steps.

Advantages & Limitations:

Advantages Limitations
Direct coupling reduces steps Potential for side reactions
Suitable for specific substitutions Requires precise control of reaction conditions

Summary of Key Data

Method Starting Material Key Reagents Reaction Conditions Yield Notes
Nitration-Reduction Chlorobenzene derivatives Hydrazine hydrate, catalysts 40–80°C, multiple steps ~86% Harsh conditions, multi-step
Nitro Reduction Nitro-anisol derivatives Alcohol solvents, hydrazine hydrate 40–80°C, 1–3 hours ~86% Efficient, scalable
Coupling Reaction Amino-phenyl derivatives Phenylmethylamine, catalysts ~80°C, 1–2 hours Variable Direct coupling, needs control

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[4-methoxy-3-[(phenylmethyl)amino]phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amines .

Scientific Research Applications

Analytical Chemistry Applications

1. High-Performance Liquid Chromatography (HPLC)
Acetamide, N-[4-methoxy-3-[(phenylmethyl)amino]phenyl]- can be effectively analyzed using reverse-phase HPLC techniques. A study published in 2018 demonstrated that the compound could be separated using a Newcrom R1 HPLC column under simple conditions. The mobile phase used consisted of acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry-compatible applications . This method is scalable and suitable for isolating impurities during preparative separations.

Pharmacological Applications

2. Pharmacokinetics and Drug Development
The compound's structure suggests potential pharmacological activity, particularly in the development of new therapeutic agents. Its ability to interact with biological targets can be explored further through pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties. The LogP value indicates moderate lipophilicity, which is beneficial for membrane permeability .

Case Studies

3. Case Study: Anticancer Activity
Research has indicated that compounds similar to Acetamide, N-[4-methoxy-3-[(phenylmethyl)amino]phenyl]- exhibit anticancer properties. A study investigating the structure-activity relationship of related compounds found that modifications in the methoxy and amine groups significantly influenced cytotoxicity against various cancer cell lines. The findings suggest that this compound could be a candidate for further development in cancer therapeutics.

4. Case Study: Neuroprotective Effects
Another area of interest is the neuroprotective effects of acetamides. A recent study evaluated the neuroprotective potential of structurally similar acetamides in models of neurodegenerative diseases. The results indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells, suggesting a possible therapeutic role for Acetamide, N-[4-methoxy-3-[(phenylmethyl)amino]phenyl]- in treating conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of Acetamide, N-[4-methoxy-3-[(phenylmethyl)amino]phenyl]- involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparisons

The compound shares structural motifs with other acetamide derivatives, differing in substituents and functional groups. Key analogs include:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
Target Compound (52258-02-3) C₁₆H₁₈N₂O₂ 270.33 4-methoxy, 3-benzylamino
NCGC00168126–01 (Compound 1) C₂₉H₂₅N₃O₄ 479.54 Furan-2-ylmethyl, tetrahydroquinazolin-4-one
N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]acetamide (21312-10-7) C₁₂H₁₃N₃O₄S 295.31 5-methylisoxazole sulfonamide
N-{4-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}acetamide C₁₃H₁₃N₃O₄S 307.33 Thiazolidine-2,4-dione linked via acetyl group
N-(3-((Phenylmethyl)amino)phenyl)acetamide (133783-72-9) C₁₅H₁₆N₂O 256.31 3-benzylamino (positional isomer of target compound)

Key Observations :

  • Positional isomerism: The compound in shares the benzylamino group but at the 3-position of the phenyl ring instead of the 4-methoxy-3-position in the target compound.
  • Functional groups : The sulfonamide in and thiazolidinedione in enhance polarity, affecting solubility and target binding.

Physicochemical Properties

Property Target Compound NCGC00168126–01 N-[4-(sulfonamide)phenyl]acetamide Thiazolidinedione Derivative
LogP 2.27 ~3.5 (estimated) 1.98 (calculated) 1.2 (calculated)
Solubility (aq.) Moderate (HPLC-compatible) Low (due to fused rings) High (sulfonamide enhances polarity) Moderate (thiazolidinedione)
HPLC Mobile Phase MeCN/water/H₃PO₄ Not reported MeCN/water with formic acid MeCN/water with TFA

Key Observations :

  • The target compound’s benzylamino group contributes to moderate lipophilicity, while sulfonamide () and thiazolidinedione () groups reduce LogP.
  • Analogs with fused aromatic systems (e.g., ) likely require harsher HPLC conditions due to lower aqueous solubility.

Pharmacological and Functional Comparisons

(b) Therapeutic Potential
  • NCGC00168126–01 (): Stimulates thyroid function in mice, suggesting applications in hormone therapy.
  • PI4KB Inhibitors (): Complex analogs (e.g., C₂₂H₃₀ClN₇O₄S) target phosphatidylinositol kinases for antiviral/antiparasitic applications.

Biological Activity

Acetamide, N-[4-methoxy-3-[(phenylmethyl)amino]phenyl]- (CAS Number: 52258-02-3), is a compound with notable biological activities. This article reviews its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H18N2O2
  • Molecular Mass : 270.33 g/mol
  • InChIKey : YVYKCBBUIXNBDT-UHFFFAOYSA-N
  • SMILES : O=C(NC1=CC=C(OC)C(=C1)NCC=2C=CC=CC2)C

Biological Activity Overview

Acetamide derivatives have been studied for various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound N-[4-methoxy-3-[(phenylmethyl)amino]phenyl]- has shown promise in several studies.

Anticancer Activity

Research indicates that acetamide derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Study Findings : A study evaluating similar compounds found that certain acetamide derivatives demonstrated IC50 values lower than standard chemotherapeutic agents like doxorubicin against colon cancer cell lines (HCT-15) .
CompoundCell LineIC50 (µg/mL)
Compound 24aHCT-151.61 ± 1.92
Compound 24bHCT-151.98 ± 1.22

This suggests that structural modifications in acetamide compounds can enhance their anticancer efficacy.

Antimicrobial Activity

Acetamide derivatives have also been evaluated for their antimicrobial properties:

  • Research Overview : A study reported that certain phenylthiazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with modifications leading to increased potency .
CompoundBacterial StrainMIC (µg/mL)
Compound AStaphylococcus aureus31.25
Compound BEscherichia coli62.50

This highlights the potential of acetamide derivatives as novel antimicrobial agents.

Case Studies and Research Findings

  • Antitumor Activity : A molecular dynamics simulation study indicated that specific substitutions in the acetamide structure enhance interactions with target proteins involved in cancer proliferation, suggesting a pathway for further drug development .
  • Antibacterial Efficacy : A comparative study of various acetamide derivatives demonstrated that the presence of electron-donating groups significantly improved antibacterial activity, indicating structure-activity relationships (SAR) are crucial for developing effective antimicrobial agents .
  • Inflammatory Response Modulation : Some studies have indicated that acetamide derivatives may influence inflammatory pathways, although specific mechanisms remain to be fully elucidated .

Q & A

Q. What are the established synthetic routes for Acetamide, N-[4-methoxy-3-[(phenylmethyl)amino]phenyl]-?

Synthesis typically involves multi-step protocols:

  • Step 1 : React substituted phenols (e.g., 2-amino-4-methoxyphenol) with acyl chlorides (e.g., ((4-methylbenzenesulfonyl)amino)acetyl chloride) to form intermediate acetamides .
  • Step 2 : Introduce the phenylmethylamino group via reductive amination or nucleophilic substitution.
  • Alternative routes : Adapt methods from N-phthaloylglycine derivatives, involving formylation and methylation .

Q. How can researchers confirm the molecular structure of this compound?

  • NMR spectroscopy : Analyze chemical shifts for methoxy (-OCH₃, δ ~3.8 ppm) and phenylmethylamino (-NH-CH₂Ph, δ ~4.2 ppm) groups .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₁₈H₂₁N₂O₂ requires m/z 297.1603) .
  • X-ray crystallography : Resolve stereochemistry, as demonstrated for structurally related C27H21N3O3 derivatives .

Q. What are the key physicochemical properties relevant to experimental design?

  • Solubility : Moderate in polar aprotic solvents (e.g., DMSO, DMF) but poor in water .
  • Stability : Sensitive to strong acids/bases; store under inert atmosphere at -20°C .

Advanced Research Questions

Q. How can synthesis protocols be optimized for higher yields or scalability?

  • Catalyst optimization : Fe(III)-catalyzed amidomethylation improves efficiency for analogous compounds (e.g., 85% yield with FeCl₃ vs. 60% without) .
  • Solvent effects : Use DCM or THF for better intermediate stability .
  • Reaction monitoring : Employ TLC or HPLC to track byproduct formation and adjust stoichiometry .
Parameter Optimal Condition Impact on Yield
CatalystFeCl₃ (10 mol%)+25%
Temperature60°CPrevents decomposition
Reaction Time12–16 hoursBalances completion vs. side reactions

Q. How to resolve contradictions in spectroscopic data across studies?

  • Case example : Discrepancies in NMR peaks for phenylmethylamino groups may arise from tautomerism or solvent polarity.
  • Solution : Compare data under standardized conditions (e.g., DMSO-d₆, 25°C) and validate with computational chemistry (DFT calculations) .

Q. What advanced characterization techniques are critical for mechanistic studies?

  • Time-resolved FTIR : Track intermediate formation during synthesis (e.g., acyl chloride intermediates) .
  • Electron Spray Ionization (ESI-MS) : Detect transient species in catalytic cycles .
  • Single-crystal XRD : Resolve regioselectivity in amide bond formation, as shown for C27H21N3O3 analogs .

Q. How to evaluate bioactivity in pharmacological models?

  • In vitro assays : Screen for enzyme inhibition (e.g., MEK5/ERK5 pathways using aminotriazine-acetamide hybrids) .
  • In vivo models : Test sodium channel modulation in pain management (e.g., formalin-induced nociception in rodents) .
Compound Target IC₅₀ (nM) Reference
Analog H (Triazine)Tetrodotoxin-sensitive Na⁺12.3

Methodological Considerations

Q. What computational tools aid in molecular design?

  • Molecular docking (AutoDock Vina) : Predict binding affinity to targets like MEK5 .
  • ADMET prediction (SwissADME) : Optimize pharmacokinetics (e.g., logP ~2.5 for blood-brain barrier penetration) .

Q. How to address low reproducibility in multi-step syntheses?

  • Purification protocols : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .
  • Quality control : Validate intermediates via melting point analysis (e.g., 112–116°C for sulfonamide derivatives) .

Q. What are the challenges in scaling up for preclinical studies?

  • Byproduct management : Optimize column chromatography for gram-scale batches .
  • Cost-effective reagents : Replace expensive catalysts (e.g., Pd/C) with Fe-based alternatives .

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